molecular formula C5H6O3 B372704 (3S)-3-methyloxolane-2,5-dione CAS No. 6973-20-2

(3S)-3-methyloxolane-2,5-dione

Cat. No. B372704
CAS RN: 6973-20-2
M. Wt: 114.1g/mol
InChI Key: DFATXMYLKPCSCX-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3S)-3-methyloxolane-2,5-dione” is an organic compound with the CAS Number: 6973-20-2 . It has a molecular weight of 114.1 . The compound appears as a powder .


Molecular Structure Analysis

The IUPAC name for this compound is (3S)-3-methyldihydro-2,5-furandione . The InChI code is 1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h3H,2H2,1H3/t3-/m0/s1 . The compound’s structure is based on a furandione (a type of heterocyclic compound) with a methyl group attached .


Physical And Chemical Properties Analysis

“(3S)-3-methyloxolane-2,5-dione” has a melting point of 66-68 degrees Celsius . It is stored at a temperature of 4 degrees Celsius . The compound is a powder .

Scientific Research Applications

Synthesis and Polymerization

Researchers have developed novel monomers derived from natural sources, such as l-ascorbic and d-isoascorbic acids, for the synthesis of polymers. For example, Bueno, Molina, and Galbis (2009) synthesized 1,4-dioxane-2,5-dione-type monomers using these acids and investigated their polymerization behavior. The polymers exhibited amorphous structures and were stable up to 250°C, highlighting their potential for high-performance material applications Bueno, Molina, & Galbis, 2009.

Environmental Chemistry

The atmospheric chemistry of unsaturated dicarbonyls, like 3-hexene-2,5-dione, has been studied to understand their role in air pollution and photochemical smog. Tuazon and Atkinson (2003) investigated the reaction of OH radicals with 3-hexene-2,5-dione, a study relevant to understanding the environmental fate of similar compounds Tuazon & Atkinson, 2003.

Materials Science

In materials science, Jing and Hillmyer (2008) demonstrated the use of a bifunctional monomer derived from L-lactide to toughen polylactide, a bio-based and biodegradable plastic. This approach creates novel polymeric materials with enhanced mechanical properties, suitable for various applications Jing & Hillmyer, 2008.

Biomedical Applications

In biomedical research, the organo-catalyzed ring-opening polymerization of cyclic esters derived from natural amino acids has been explored for creating biodegradable polymers. For instance, Thillaye du Boullay et al. (2010) synthesized polymers from a derivative of glutamic acid, showing controlled polymerization and the potential for biomedical applications such as drug delivery systems Thillaye du Boullay et al., 2010.

Drug Delivery Systems

Pounder et al. (2011) reported on the self-assembly of novel degradable amphiphilic block copolymer micelles, which can be used for drug delivery. These micelles were formed from ring-opening polymerization of cyclic esters, demonstrating the versatility of (3S)-3-methyloxolane-2,5-dione and related compounds in creating nanostructured materials for targeted drug delivery Pounder et al., 2011.

Safety And Hazards

The compound has been classified with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(3S)-3-methyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h3H,2H2,1H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFATXMYLKPCSCX-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-methyloxolane-2,5-dione

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